molecular formula C24H45N B14268538 2,4-Dimethyl-1-octadecyl-1H-pyrrole CAS No. 189892-86-2

2,4-Dimethyl-1-octadecyl-1H-pyrrole

Cat. No.: B14268538
CAS No.: 189892-86-2
M. Wt: 347.6 g/mol
InChI Key: IXYXREOUOSOATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-octadecyl-1H-pyrrole is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is distinguished by the presence of two methyl groups at positions 2 and 4, and an octadecyl group at position 1 of the pyrrole ring.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1-octadecyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of pyrrole oxides.

    Reduction: Reduction reactions can convert the pyrrole ring into pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrroles .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-octadecyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes such as dihydrofolate reductase and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound’s effects are mediated through binding to these enzymes, leading to the disruption of essential biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-1-octadecyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and octadecyl groups enhances its hydrophobicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

189892-86-2

Molecular Formula

C24H45N

Molecular Weight

347.6 g/mol

IUPAC Name

2,4-dimethyl-1-octadecylpyrrole

InChI

InChI=1S/C24H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22-23(2)21-24(25)3/h21-22H,4-20H2,1-3H3

InChI Key

IXYXREOUOSOATB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=C(C=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.